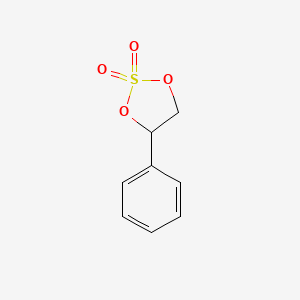
4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by the presence of a phenyl group attached to a dioxathiolane ring, which contains sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of phenylglyoxal with sulfur dioxide in the presence of a base, which leads to the formation of the dioxathiolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted phenyl compounds .
Applications De Recherche Scientifique
4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dioxathiolane ring can undergo ring-opening reactions, which play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: Similar in structure but lacks the phenyl group.
4-Phenyl-1,2,4-triazoline-3,5-dione: Contains a triazoline ring instead of a dioxathiolane ring.
1,3,2-Dioxathiolane, 4-phenyl-, 2-oxide: A closely related compound with an additional oxygen atom
Uniqueness
4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Propriétés
Numéro CAS |
89356-51-4 |
|---|---|
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
4-phenyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C8H8O4S/c9-13(10)11-6-8(12-13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
BGPJNRKWKHNAMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(OS(=O)(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


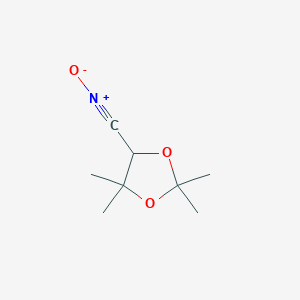
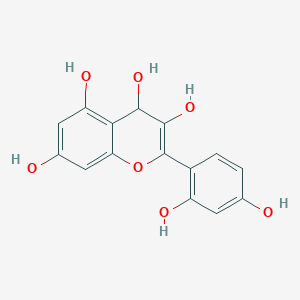
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
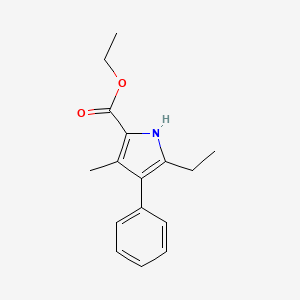

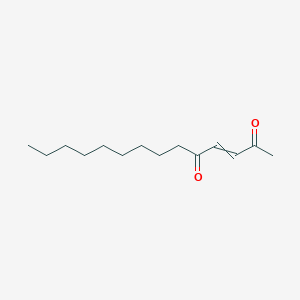
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
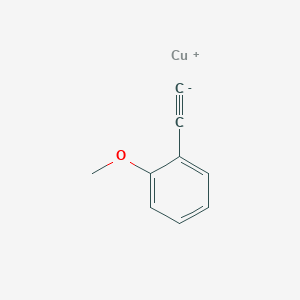
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

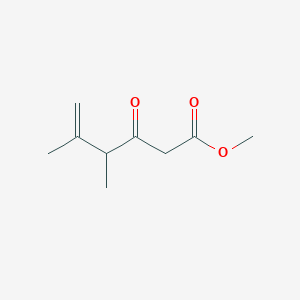

![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
